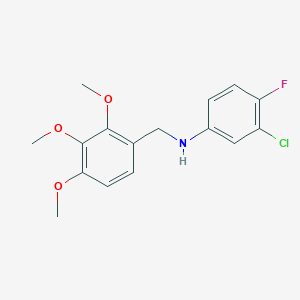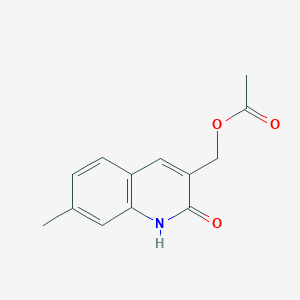![molecular formula C14H15N3S B5880473 N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to have promising effects on various biological processes, including cell differentiation, proliferation, and apoptosis. In
科学的研究の応用
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the major research areas is cancer treatment, where N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells. N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has also been studied for its role in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta plaques in the brain. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been studied for its effects on stem cell differentiation and tissue regeneration.
作用機序
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of various transmembrane proteins, including Notch receptors. By inhibiting gamma-secretase, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide prevents the cleavage of Notch receptors, which leads to the downregulation of downstream signaling pathways. This results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide inhibits cell proliferation and induces apoptosis by downregulating the Notch signaling pathway. In neurodegenerative diseases, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide reduces the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to promote stem cell differentiation and tissue regeneration.
実験室実験の利点と制限
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has several advantages for lab experiments, including its well-established synthesis method, its specificity for gamma-secretase inhibition, and its potential therapeutic applications in various fields of research. However, there are also limitations to using N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to determine optimal dosage and administration methods.
将来の方向性
There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide. One area of research is the development of more specific and potent gamma-secretase inhibitors that can be used in clinical settings. Another area of research is the optimization of dosage and administration methods for N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in various therapeutic applications. Additionally, further research is needed to explore the potential off-target effects and toxicity of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, as well as its effects on other signaling pathways and biological processes. Overall, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has significant potential as a therapeutic agent in various fields of research, and further research is needed to fully understand its mechanisms of action and potential applications.
合成法
The synthesis of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide involves the reaction of 4-dimethylaminobenzaldehyde with 2-pyridinecarbothioamide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been well-established and is commonly used in scientific research.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-17(2)12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJITVXQTCIXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)

![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
